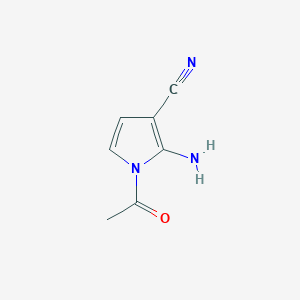
1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile is a heterocyclic compound with the following chemical structure:
C7H7N3O2
.Indole derivatives, like this compound, have attracted significant interest due to their diverse biological activities. The indole scaffold appears in various synthetic drug molecules and natural products, making it an essential pharmacophore for drug discovery .
Preparation Methods
Synthetic Routes: 1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile can be synthesized through various routes. One common method involves the reaction of an appropriate precursor with acetyl chloride and sodium cyanide. The reaction proceeds as follows:
2-Amino-1H-pyrrole-3-carboxaldehyde+Acetyl chloride+Sodium cyanide→this compound
Industrial Production: Industrial-scale production methods typically involve optimizing the synthetic route for efficiency, yield, and safety. specific industrial processes for this compound may not be widely documented.
Chemical Reactions Analysis
1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of different functional groups.
Reduction: Reduction reactions can modify the carbonyl group or other substituents.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or cyano groups.
Common Reagents and Conditions: Reagents like reducing agents (e.g., NaBH4), oxidizing agents (e.g., KMnO4), and nucleophiles (e.g., ammonia) play crucial roles in these reactions.
Major Products: The specific products depend on reaction conditions and substituents. For example, reduction of the carbonyl group yields the corresponding alcohol.
Scientific Research Applications
1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile finds applications in various fields:
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: It may exhibit bioactivity, making it relevant for drug discovery.
Medicine: Research into its potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Its use in the synthesis of specialty chemicals or pharmaceutical intermediates.
Mechanism of Action
The exact mechanism by which 1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile can be compared with related indole derivatives, emphasizing its unique features. Similar compounds include other indole-based molecules with varying substituents and functional groups.
Properties
IUPAC Name |
1-acetyl-2-aminopyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5(11)10-3-2-6(4-8)7(10)9/h2-3H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEOTCBFSJENNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC(=C1N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium chloride](/img/structure/B12870231.png)

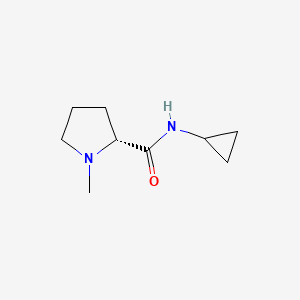
![(1R)-Dicyclohexyl(2'-(3,5-di-tert-butylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12870250.png)
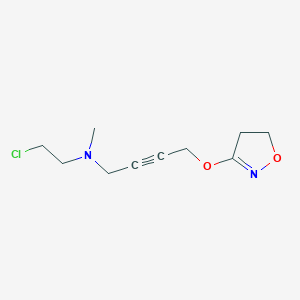
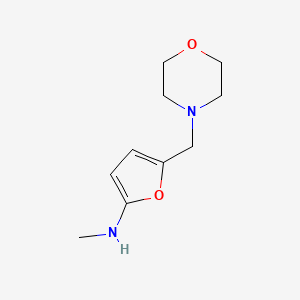
![7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12870276.png)
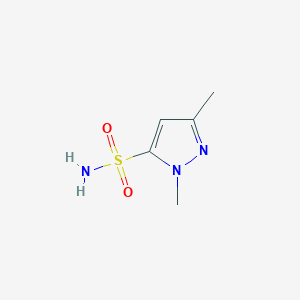
![2-Amino-3-(1,3-benzoxazol-2-yl)-6-methyl-4-nitro-1-pentylpyrrolo[2,3-d]pyridazin-7-one](/img/structure/B12870282.png)

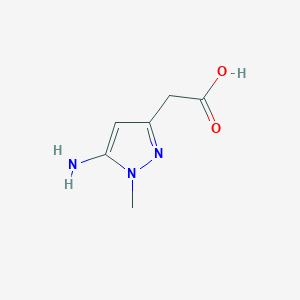
![2-(Bromomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12870295.png)
![7-Ethylbenzo[d]oxazol-2-amine](/img/structure/B12870315.png)

